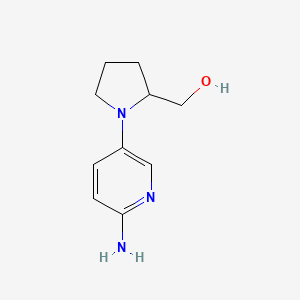
Diethyl (9-Anthrylmethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (9-Anthrylmethyl)phosphonate is an organophosphorus compound with the molecular formula C19H21O3P This compound features an anthracene moiety linked to a phosphonate group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)methyl]phosphonate typically involves the reaction of anthracene-9-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diethyl [(anthracen-9-YL)methyl]phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (9-Anthrylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (9-Anthrylmethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to the anthracene moiety’s fluorescence properties.
Wirkmechanismus
The mechanism of action of diethyl [(anthracen-9-YL)methyl]phosphonate involves its interaction with biological targets through its phosphonate and anthracene groups. The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The anthracene moiety’s fluorescence properties allow it to be used in imaging applications, where it can selectively bind to and illuminate specific cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate: Similar structure but with an additional anilino group.
Diethyl (anthracen-9-yl(hydroxy)methyl)phosphonate: Contains a hydroxyl group instead of a methylene bridge.
Uniqueness
Diethyl (9-Anthrylmethyl)phosphonate is unique due to its combination of the anthracene moiety and the phosphonate group, which imparts distinct chemical and physical properties. Its fluorescence characteristics and potential biological activity make it a valuable compound for various applications, distinguishing it from other similar phosphonates .
Eigenschaften
CAS-Nummer |
60949-15-7 |
|---|---|
Molekularformel |
C19H21O3P |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
9-(diethoxyphosphorylmethyl)anthracene |
InChI |
InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
KCLPHLKDXLHASP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)








![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)


